molecular formula C18H17F2NO B7515972 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No. B7515972
M. Wt: 301.3 g/mol
InChI Key: SXPJHLWYRCVRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide, also known as DNTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide acts as an antagonist for the α7 nicotinic acetylcholine receptor by binding to the receptor's orthosteric site, which prevents the binding of acetylcholine. This results in the inhibition of the receptor's downstream signaling pathways, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects
3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has been found to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the improvement of cognitive function. It has also been reported to have neuroprotective effects and to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for the targeted modulation of this receptor's activity. However, 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide also has limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.

Future Directions

There are several potential future directions for the use of 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide in scientific research. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists based on the structure of 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide. Another potential direction is the investigation of 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, the development of more efficient synthesis methods for 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide could facilitate its use in further research.
Conclusion
In conclusion, 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has shown promise in scientific research due to its potential applications in various fields, particularly neuroscience. Its selective antagonism of the α7 nicotinic acetylcholine receptor and its various biochemical and physiological effects make it a valuable tool for investigating the role of this receptor in normal and pathological brain function. While 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has limitations, its potential future directions suggest that it will continue to be a focus of scientific research in the coming years.

Synthesis Methods

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with methyl chloroformate, followed by the reaction of the resulting intermediate with 1,2,3,4-tetrahydronaphthalene and benzoyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. 3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c1-21(18(22)13-9-10-15(19)16(20)11-13)17-8-4-6-12-5-2-3-7-14(12)17/h2-3,5,7,9-11,17H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPJHLWYRCVRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.